![molecular formula C13H8N2O4S B12863775 1,3-Dinitro-4-methyldibenzo[b,d]thiophene](/img/structure/B12863775.png)
1,3-Dinitro-4-methyldibenzo[b,d]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dinitro-4-methyldibenzo[b,d]thiophene is an organic compound that belongs to the class of dibenzo[b,d]thiophene derivatives This compound is characterized by the presence of two nitro groups and a methyl group attached to the dibenzo[b,d]thiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dinitro-4-methyldibenzo[b,d]thiophene typically involves the nitration of 4-methyldibenzo[b,d]thiophene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control to ensure high yield and purity of the product. The nitration reaction is followed by purification steps, including recrystallization and chromatography, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dinitro-4-methyldibenzo[b,d]thiophene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Reduction: 1,3-Diamino-4-methyldibenzo[b,d]thiophene.
Substitution: Halogenated derivatives such as 1,3-dichloro-4-methyldibenzo[b,d]thiophene.
Oxidation: 1,3-Dinitro-4-carboxydibenzo[b,d]thiophene.
Scientific Research Applications
1,3-Dinitro-4-methyldibenzo[b,d]thiophene has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of organic semiconductors and light-emitting diodes.
Organic Electronics: Employed in the development of organic field-effect transistors and photovoltaic cells.
Medicinal Chemistry: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Catalysis: Utilized as a catalyst or catalyst precursor in various organic reactions.
Mechanism of Action
The mechanism of action of 1,3-dinitro-4-methyldibenzo[b,d]thiophene depends on its application. In organic electronics, its effectiveness is attributed to its ability to facilitate charge transport due to its conjugated structure. In medicinal chemistry, the nitro groups can undergo bioreduction to form reactive intermediates that interact with biological targets, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
1,3-Dinitro-4-methyldibenzo[b,d]thiophene can be compared with other dibenzo[b,d]thiophene derivatives such as:
Dibenzo[b,d]thiophene: Lacks nitro and methyl groups, making it less reactive in certain chemical reactions.
1,3-Dinitrodibenzo[b,d]thiophene: Similar structure but without the methyl group, affecting its physical and chemical properties.
4-Methyldibenzo[b,d]thiophene: Lacks nitro groups, resulting in different reactivity and applications.
Properties
Molecular Formula |
C13H8N2O4S |
|---|---|
Molecular Weight |
288.28 g/mol |
IUPAC Name |
4-methyl-1,3-dinitrodibenzothiophene |
InChI |
InChI=1S/C13H8N2O4S/c1-7-9(14(16)17)6-10(15(18)19)12-8-4-2-3-5-11(8)20-13(7)12/h2-6H,1H3 |
InChI Key |
XEHKPGSYLOOCBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


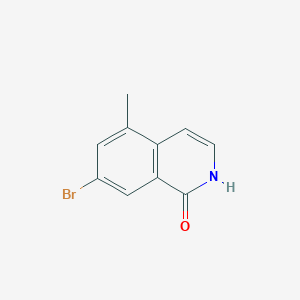

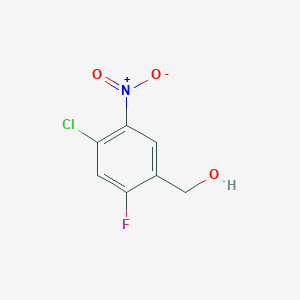
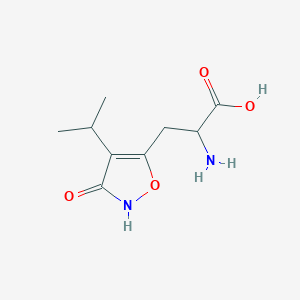
![2-(Methylthio)benzo[d]oxazole-6-acetonitrile](/img/structure/B12863718.png)
![2-Chloro-1-(2-iodobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12863724.png)
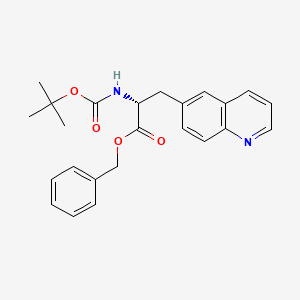
![2-[4-(Benzyloxy)phenyl]furan](/img/structure/B12863737.png)

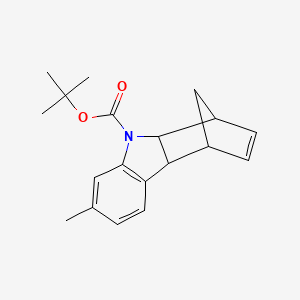
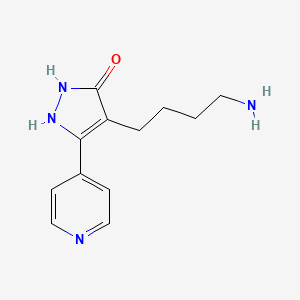

![N3-Methyl-1,4-dihydroimidazo[4,5-c]pyrazole-3,5-diamine](/img/structure/B12863778.png)

